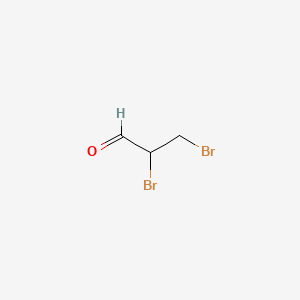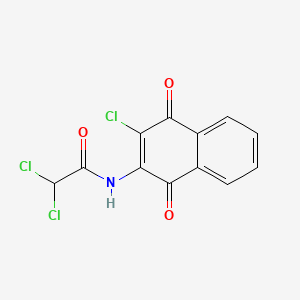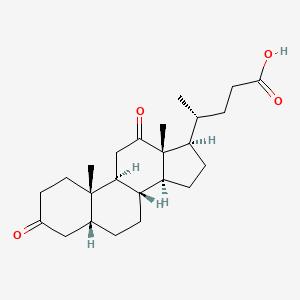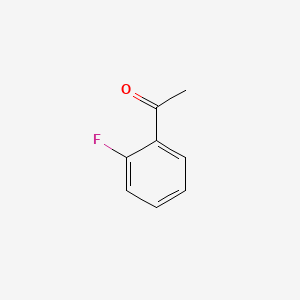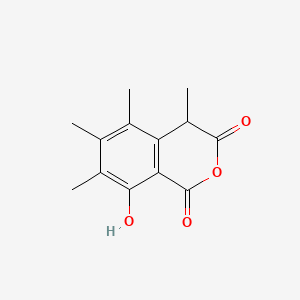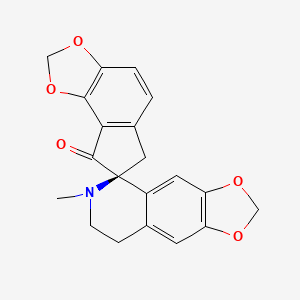
Fumariline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumariline is a natural product found in Fumaria capreolata, Fumaria agraria, and other organisms with data available.
Applications De Recherche Scientifique
Alkaloid Composition and Structural Analysis
Fumariline, a minor alkaloid found in Fumaria officinalis, has been studied for its structure and composition. Maclean, Bell, and Saunders (1969) detailed the structure of fumariline through spectroscopic methods, revealing its relation to other alkaloids like ochotensimine (Maclean, Bell, & Saunders, 1969). Kishimoto and Uyeo (1971) synthesized fumariline and fumaritine, demonstrating the chemical pathways and reactions involved in their formation (Kishimoto & Uyeo, 1971).
Pharmacological Studies
Fumaric acid, closely related to fumariline, has been explored for its therapeutic applications. Moharregh-Khiabani et al. (2009) and Gold et al. (2012) discussed its use in treating multiple sclerosis, highlighting its immunomodulatory and neuroprotective effects (Moharregh-Khiabani, Linker, Gold, & Stangel, 2009); (Gold, Linker, & Stangel, 2012). Altmeyer et al. (1994) examined the antipsoriatic effect of fumaric acid derivatives, indicating their efficacy in psoriasis treatment (Altmeyer, Matthes, Pawlak, Hoffmann, Frosch, Ruppert, Wassilew, Horn, Kreysel, & Lutz, 1994).
Chemical Analysis in Plant Species
Studies on Fumaria species, which contain fumariline, provide insight into the chemical diversity and potential applications of these plants. Maiza-benabdesselam et al. (2007) identified various isoquinoline alkaloids, including fumariline, in Algerian Fumaria species used in traditional medicine (Maiza-benabdesselam, Chibane, Madani, Max, & Adach, 2007). Vrancheva et al. (2016) explored the alkaloid profiles of Bulgarian Fumaria species, noting fumariline's presence and its acetylcholinesterase inhibitory activity (Vrancheva, Ivanov, Aneva, Dincheva, Badjakov, & Pavlov, 2016).
Biomedical Applications
Fumaric acid esters, related to fumariline, have been researched for their biomedical applications. Das, Brar, and Verma (2016) reviewed the therapeutic potentials of these esters, highlighting their roles in treating multiple sclerosis and other conditions (Das, Brar, & Verma, 2016).
Nutritional and Veterinary Applications
Research by Hutsol and Dmytruk (2021) demonstrated the effect of fumaric acid on meat productivity in young cattle, suggesting potential applications in animal husbandry and nutrition (Hutsol & Dmytruk, 2021).
Propriétés
Numéro CAS |
20411-03-4 |
|---|---|
Nom du produit |
Fumariline |
Formule moléculaire |
C20H17NO5 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(7S)-6'-methylspiro[6H-cyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-one |
InChI |
InChI=1S/C20H17NO5/c1-21-5-4-11-6-15-16(25-9-24-15)7-13(11)20(21)8-12-2-3-14-18(26-10-23-14)17(12)19(20)22/h2-3,6-7H,4-5,8-10H2,1H3/t20-/m0/s1 |
Clé InChI |
GGQGUBWFVKJOER-FQEVSTJZSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C=C2[C@]14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |
SMILES |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4=O)C6=C(C=C5)OCO6)OCO3 |
Synonymes |
fumariline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)
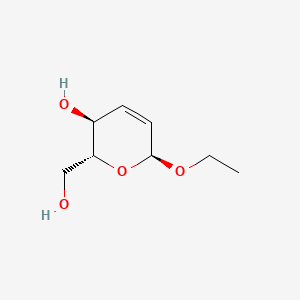
![2-(4-Aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1202890.png)
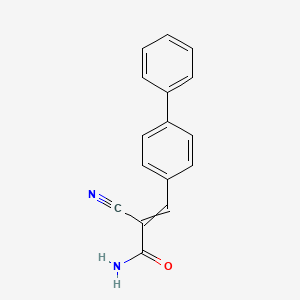
![5-[(5-acetyl-2-propan-2-yloxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1202893.png)
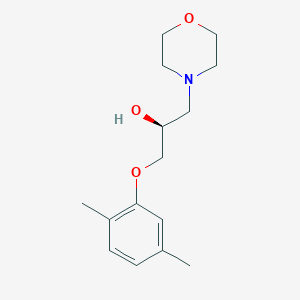
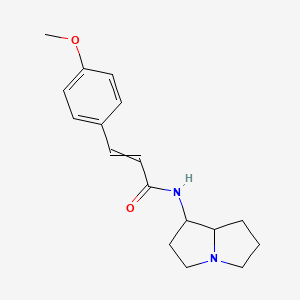
![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)
![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)
